molecular formula C12H11F3O4 B14190863 2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]- CAS No. 851547-53-0

2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]-

Cat. No.: B14190863
CAS No.: 851547-53-0
M. Wt: 276.21 g/mol
InChI Key: OVSDSHKIDXWMEP-UHFFFAOYSA-N
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Description

2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]- is a synthetic organic compound characterized by the presence of an acetyloxy group and a trifluoromethoxyphenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]- typically involves the acylation of 3-[4-(trifluoromethoxy)phenyl]-2-propanone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of target proteins. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets, leading to distinct biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propanone, 1-[4-(trifluoromethoxy)phenyl]-: Lacks the acetyloxy group, resulting in different chemical reactivity and biological activity.

    1-Propanone, 1-[2-ethyl-4-(trifluoromethoxy)phenyl]-: Contains an ethyl group instead of an acetyloxy group, leading to variations in its chemical and physical properties.

Uniqueness

2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]- is unique due to the presence of both the acetyloxy and trifluoromethoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

851547-53-0

Molecular Formula

C12H11F3O4

Molecular Weight

276.21 g/mol

IUPAC Name

[2-oxo-3-[4-(trifluoromethoxy)phenyl]propyl] acetate

InChI

InChI=1S/C12H11F3O4/c1-8(16)18-7-10(17)6-9-2-4-11(5-3-9)19-12(13,14)15/h2-5H,6-7H2,1H3

InChI Key

OVSDSHKIDXWMEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)CC1=CC=C(C=C1)OC(F)(F)F

Origin of Product

United States

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